Computed Lipophilicity (XLogP3) Tiering: Dibutyl Methyl Ester vs. Dimethyl and Diethyl Homologs
The computed XLogP3 for methyl N,N-dibutylcarbamate is 2.6, compared with 0.9 for methyl N,N-diethylcarbamate and 0.1 for methyl N,N-dimethylcarbamate [1][2][3]. This represents an increase of 1.7 and 2.5 log units, respectively, translating to approximately 50-fold and 316-fold higher predicted octanol-water partition coefficients. All three compounds share an identical topological polar surface area (TPSA) of 29.5 Ų and zero hydrogen bond donors [1][3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Methyl N,N-dimethylcarbamate XLogP3 = 0.1; Methyl N,N-diethylcarbamate XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +2.5 vs. dimethyl; +1.7 vs. diethyl (~50–316× higher P) |
| Conditions | PubChem XLogP3 3.0 algorithm (computed); TPSA held constant at 29.5 Ų across all three compounds |
Why This Matters
For procurement decisions in medicinal chemistry or separation science, this lipophilicity difference determines whether a compound will partition into organic layers effectively, penetrate biological membranes, or elute at a usable retention time on reversed-phase HPLC.
- [1] PubChem CID 3590545. Carbamic acid, dibutyl-, methyl ester. XLogP3-AA = 2.6. View Source
- [2] PubChem CID 78384. Carbamic acid, diethyl-, methyl ester. XLogP3-AA = 0.9. View Source
- [3] PubChem CID 123254. Carbamic acid, dimethyl-, methyl ester. XLogP3-AA = 0.1. View Source
